molecular formula C23H23NO5 B2801079 5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid CAS No. 2309448-55-1

5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B2801079
CAS No.: 2309448-55-1
M. Wt: 393.439
InChI Key: PNYZIDJMHFLVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a fluorene group attached to a spiro[3.5]nonane structure via a methoxycarbonyl group . The exact InChI code for this compound is 1S/C23H23NO5/c25-21(26)20-12-24(14-23(29-20)10-5-11-23)22(27)28-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26) .

Scientific Research Applications

Intramolecular Hydrogen Bonding and Molecular Stacking

The fluorenylmethoxycarbonyl group demonstrates a unique ability to form intramolecular hydrogen bonds, influencing the molecular conformation and stacking behavior in crystalline structures. This characteristic is crucial for designing compounds with specific physical properties and could be applied in the development of materials with unique optical or electronic properties (Coté, Lalancette, & Thompson, 1996).

Synthesis of Spirocyclic and Heterocyclic Compounds

The chemical framework of this compound facilitates the synthesis of spirocyclic and heterocyclic compounds, which are prominent in pharmaceuticals and agrochemicals. The synthetic utility of spirocyclic oxetanes, as described in the formation of benzimidazole derivatives, highlights its role in generating complex molecular architectures with potential biological activities (Gurry, McArdle, & Aldabbagh, 2015).

Protection of Hydroxy-Groups

The fluorenylmethoxycarbonyl (Fmoc) group is widely used for the protection of hydroxy-groups in organic synthesis, particularly in peptide synthesis. Its ease of removal under mild conditions while other protecting groups remain intact makes it invaluable for synthesizing complex organic molecules (Gioeli & Chattopadhyaya, 1982).

Catalytic Hydrogenation in Organic Synthesis

The compound's derivatives serve as precursors in catalytic hydrogenation processes to produce methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates. This process illustrates the compound's utility in facilitating transformations that are essential for constructing complex molecular structures in organic synthesis (Sukhorukov et al., 2008).

Novel Spirocyclic Compounds Synthesis

The spirocyclic nature of this compound is integral to synthesizing novel spiroaminals, which are central cores in many natural and synthetic products with significant biological activities. This underscores the compound's importance in drug discovery and development, providing a versatile scaffold for generating bioactive molecules (Sinibaldi & Canet, 2008).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-21(26)20-12-24(23(14-29-20)10-5-11-23)22(27)28-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYZIDJMHFLVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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